

# Application Notes: In Vitro Assays to Measure Odevixibat's IBAT Inhibition

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

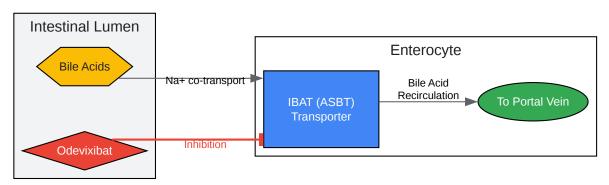
Odevixibat (Bylvay®, A4250) is a potent, selective, and reversible inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2][3] IBAT is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[2] By inhibiting IBAT, Odevixibat acts locally in the gut to reduce bile acid reuptake, thereby increasing their fecal excretion.[2][4] This mechanism effectively lowers the total serum bile acid levels, which is a therapeutic strategy for treating cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC).[2][5] These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of Odevixibat on IBAT.

## **Mechanism of Action**

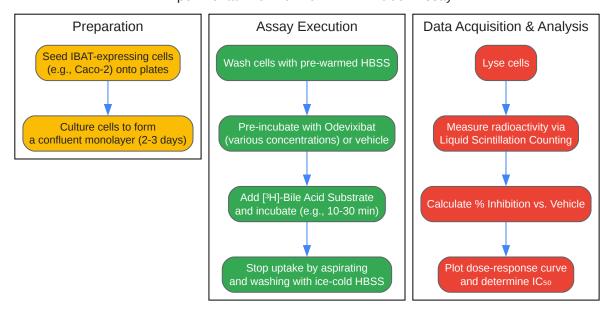
**Odevixibat** exerts its effect by binding to the IBAT protein on the apical membrane of enterocytes in the terminal ileum. This binding is reversible and highly selective, which prevents the transporter from carrying bile acids from the intestinal lumen into the cells.[4] This disruption of the enterohepatic circulation leads to a significant reduction in the overall bile acid pool.[2]



#### Odevixibat Mechanism of Action



#### Experimental Workflow for IBAT Inhibition Assay



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## References

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